molecular formula C16H18O5 B5878324 methyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

methyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B5878324
M. Wt: 290.31 g/mol
InChI Key: TZOATAJMKZHZGB-UHFFFAOYSA-N
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Description

Methyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C. This is followed by reaction with various sodium azides . Another method involves reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of potassium carbonate at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve the use of green solvents and catalysts to minimize environmental impact. These methods are carried out under classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, alkyl halides.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .

Scientific Research Applications

Methyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has a wide range of scientific research applications, including:

Mechanism of Action

Properties

IUPAC Name

methyl 2-(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-5-11-9(2)12-6-7-13(20-8-14(17)19-4)10(3)15(12)21-16(11)18/h6-7H,5,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOATAJMKZHZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OC)C)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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